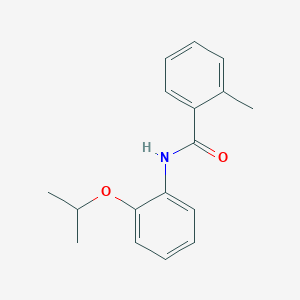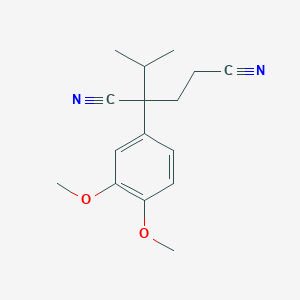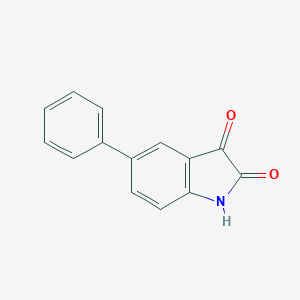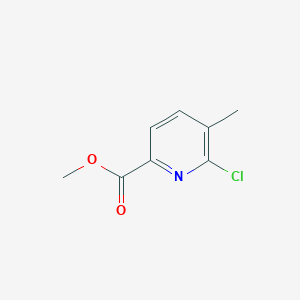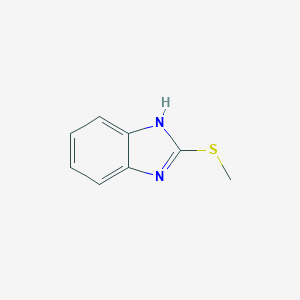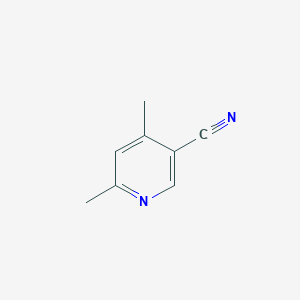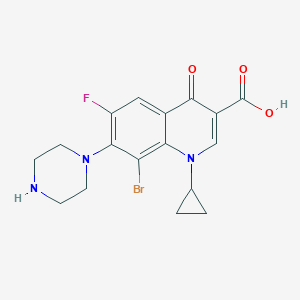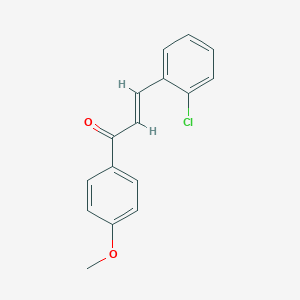
(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C₁₆H₁₃ClO₂ and a molecular weight of 272.726 g/mol . It is also known by several synonyms, including 3-(2-chlorophenyl)-1-(4-methoxyphenyl)propenone and 2-chloro-4’-methoxy-chalcone . This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group connected by a propenone linkage.
Preparation Methods
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-chlorobenzaldehyde with acetanisole in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the chalcone derivative. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds such as pyrazolines and isoxazolines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s anticancer activity could be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but with a chlorine atom at the para position of the phenyl ring instead of the ortho position.
(E)-3-(2-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This derivative has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWMHMJGJSEOH-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417819 | |
| Record name | NSC13152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-03-3 | |
| Record name | NSC13152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC13152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


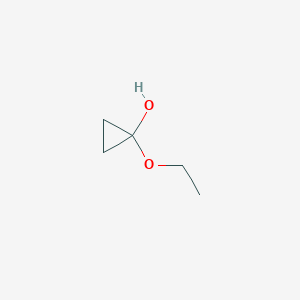
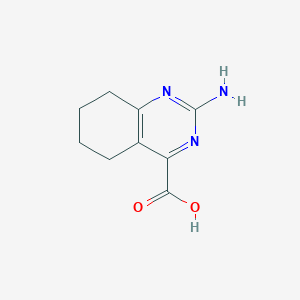
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
